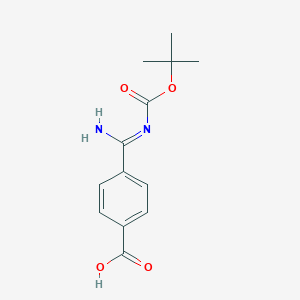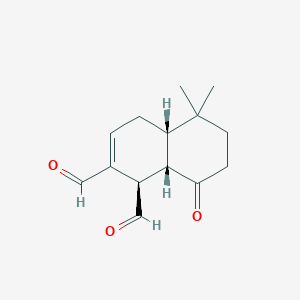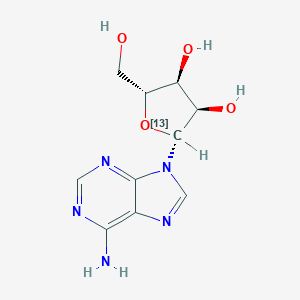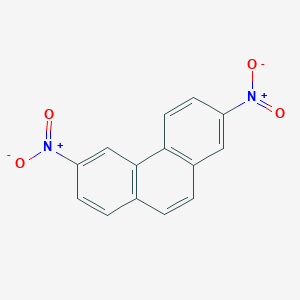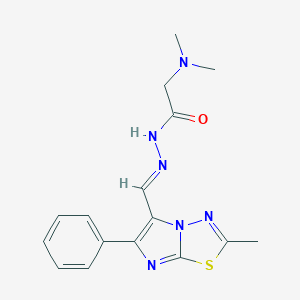
2-Mpitc-dmaah
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mpitc-dmaah is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-Mpitc-dmaah make it suitable for various scientific research applications. One of the primary research areas is in the development of new drugs and therapies. This compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-Mpitc-dmaah is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Mpitc-dmaah has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function in animal models. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Mpitc-dmaah in lab experiments is its high purity, which ensures reliable and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using 2-Mpitc-dmaah is its high cost, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for research on 2-Mpitc-dmaah. One area of research is in the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields. Finally, more research is needed to explore the limitations of this compound and to develop more efficient synthesis methods to reduce the cost of production.
Conclusion
In conclusion, 2-Mpitc-dmaah is a chemical compound with unique properties that make it suitable for various scientific research applications. This compound is synthesized using a specific method and has been found to have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields.
Synthesemethoden
2-Mpitc-dmaah is synthesized using a specific method that involves the reaction of 2-mercaptopyridine with 2,2-dimethylaminoethylamine hydrochloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been found to be efficient, and the purity of the compound is high, making it suitable for scientific research applications.
Eigenschaften
CAS-Nummer |
158530-54-2 |
|---|---|
Produktname |
2-Mpitc-dmaah |
Molekularformel |
C16H18N6OS |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |
InChI-Schlüssel |
QGKITBWLSTXXAO-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |
SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Kanonische SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Synonyme |
2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




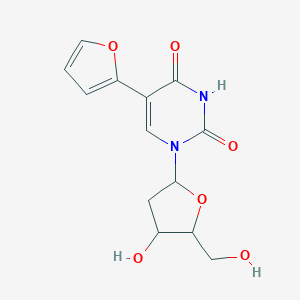
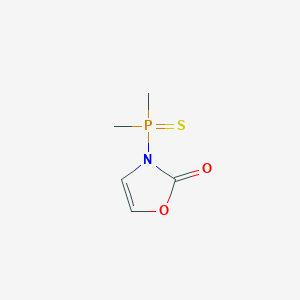
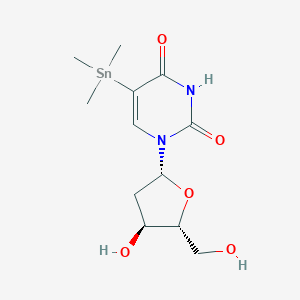
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
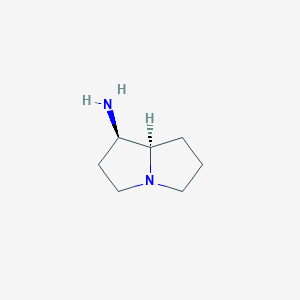
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
